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Introduction
SK-J003-1n, also known as JSKN003, is a novel, biparatopic antibody-drug conjugate (ADC)

targeting the human epidermal growth factor receptor 2 (HER2).[1][2] It is comprised of a

humanized anti-HER2 bispecific antibody, KN026, conjugated to a topoisomerase I inhibitor

payload.[1][2] The antibody component of SK-J003-1n uniquely targets two distinct

extracellular domains of HER2 (domains II and IV), leading to enhanced binding and

internalization.[1] This targeted delivery of a potent cytotoxic agent makes SK-J003-1n a

promising therapeutic candidate for HER2-expressing solid tumors.[3] Preclinical studies have

demonstrated its potent anti-tumor activity in various cancer models.[3][4][5]

These application notes provide an overview of the in vitro assays relevant to the study of SK-
J003-1n, including detailed protocols for cell viability, antibody internalization, and bystander

effect assays.

Mechanism of Action
SK-J003-1n exerts its anti-tumor effect through a multi-step process. The bispecific antibody

component binds with high affinity to the HER2 receptor on the surface of cancer cells.[1][2]

This binding triggers the internalization of the ADC-HER2 complex into the cell.[2][3] Once

inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released.[6] This payload

inhibits the function of topoisomerase I, an enzyme essential for DNA replication and repair,
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leading to DNA damage and ultimately, apoptosis of the cancer cell.[7] Furthermore, SK-J003-
1n has been shown to block downstream HER2 signaling pathways, contributing to its anti-

proliferative effects.[4]
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Caption: Mechanism of action of SK-J003-1n.

Data Presentation
In Vitro Cytotoxicity of SK-J003-1n
The cytotoxic activity of SK-J003-1n has been evaluated against a panel of human cancer cell

lines with varying levels of HER2 expression. The half-maximal inhibitory concentration (IC50)

values are summarized below.

Cell Line Cancer Type HER2 Expression IC50 (µg/mL)

NCI-N87 Gastric Carcinoma High 0.1387[8]

BT474 Breast Carcinoma High 0.1720[8]

BxPC-3 Pancreatic Cancer Low

Limited activity at

suprapharmacological

concentrations[4][8]
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Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effect of SK-J003-1n on HER2-positive

cancer cell lines.

Materials:

HER2-positive cancer cell lines (e.g., NCI-N87, BT474)

Complete growth medium (specific to the cell line)

SK-J003-1n

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

growth medium.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of SK-J003-1n in complete growth medium.

Remove the medium from the wells and add 100 µL of the SK-J003-1n dilutions to the

respective wells. Include vehicle-treated and untreated control wells.

Incubate the plate for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.[9]
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Caption: Workflow for the cell viability (MTT) assay.
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Antibody Internalization Assay
This assay measures the internalization of SK-J003-1n into HER2-positive cells.

Materials:

HER2-positive cancer cell lines (e.g., NCI-N87)

SK-J003-1n

Fluorescently labeled secondary antibody against the primary antibody of SK-J003-1n

Flow cytometer

Cell culture plates

Procedure:

Seed cells in a culture plate and allow them to adhere overnight.

Treat the cells with SK-J003-1n at a predetermined concentration and incubate for various

time points (e.g., 1, 4, and 24 hours) at 37°C.

At each time point, wash the cells with cold PBS to remove unbound antibody.

For measuring surface-bound antibody, keep the cells on ice and stain with a fluorescently

labeled secondary antibody.

To measure internalized antibody, first, block the surface-bound primary antibody with an

unlabeled secondary antibody. Then, fix and permeabilize the cells, followed by staining with

the fluorescently labeled secondary antibody.

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which

corresponds to the amount of surface-bound and internalized SK-J003-1n.
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Caption: Workflow for the antibody internalization assay.

Bystander Killing Effect Assay
This assay evaluates the ability of SK-J003-1n to kill neighboring HER2-negative cells.[4]
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Materials:

HER2-positive cancer cell line (e.g., NCI-N87), labeled with a fluorescent marker (e.g., GFP)

HER2-negative cancer cell line (e.g., MDA-MB-468), unlabeled

SK-J003-1n

Co-culture compatible medium

Multi-well plates

Fluorescence microscope or flow cytometer

Procedure:

Seed a co-culture of HER2-positive (GFP-labeled) and HER2-negative cells at a defined

ratio in a multi-well plate.

Allow the cells to adhere and grow for 24 hours.

Treat the co-culture with various concentrations of SK-J003-1n.

Incubate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).

Assess the viability of both cell populations. This can be done by:

Fluorescence Microscopy: Visually inspect the reduction in both GFP-positive and

unlabeled cells.

Flow Cytometry: Use the GFP signal to distinguish the two populations and a viability dye

(e.g., Propidium Iodide) to quantify cell death in each.

Compare the viability of the HER2-negative cells in the co-culture treated with SK-J003-1n
to that of a HER2-negative monoculture treated with the same concentrations of the ADC. An

increase in cell death in the co-culture indicates a bystander effect.
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Caption: Workflow for the bystander killing effect assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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